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Compound of Interest

Compound Name:
2-Chloro-5-

(trifluoromethyl)pyrazine

Cat. No.: B1288226 Get Quote

An In-depth Technical Guide to 2-Chloro-5-
(trifluoromethyl)pyrazine
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, bonding,

physicochemical properties, and reactivity of 2-Chloro-5-(trifluoromethyl)pyrazine. It includes

detailed information on its spectroscopic signature, a plausible synthetic workflow, and its

significant application as a key building block in the development of therapeutic agents,

particularly dihydroceramide desaturase-1 inhibitors.

Chemical Structure and Bonding
2-Chloro-5-(trifluoromethyl)pyrazine, with the CAS Number 799557-87-2, is a halogenated

heterocyclic compound.[1] Its structure is built upon a pyrazine core, which is a six-membered

aromatic ring containing two nitrogen atoms in a para-orientation. This core is substituted with a

chlorine atom at the 2-position and a trifluoromethyl (-CF₃) group at the 5-position.

The bonding within the molecule is characterized by:

Aromatic Pyrazine Ring: The pyrazine ring is an electron-deficient aromatic system due to

the presence of two electronegative nitrogen atoms. This electron deficiency is further
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intensified by the substituents.

Electron-Withdrawing Substituents: Both the chlorine atom and the trifluoromethyl group are

strongly electron-withdrawing. The -CF₃ group exerts a powerful negative inductive effect (-I)

due to the high electronegativity of the fluorine atoms. The chlorine atom also has a -I effect

and a weak positive resonance effect (+R), though the inductive effect is dominant in

influencing the ring's reactivity.

Polar Covalent Bonds: The molecule features several polar covalent bonds, including C-Cl,

C-F, and C-N. The significant difference in electronegativity between carbon and the halogen

atoms (Cl and F) makes these bonds highly polarized. This electronic landscape makes the

pyrazine ring highly susceptible to nucleophilic aromatic substitution, a key feature of its

reactivity.

Physicochemical and Spectroscopic Data
The physical and chemical properties of 2-Chloro-5-(trifluoromethyl)pyrazine are

summarized below. This data is essential for its handling, storage, and application in synthetic

chemistry.

Physicochemical Properties
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Property Value Reference(s)

CAS Number 799557-87-2

Molecular Formula C₅H₂ClF₃N₂ [2]

Molecular Weight 182.53 g/mol [2]

Appearance Clear, colorless liquid

Boiling Point 85 °C at 112 mmHg [3]

Density 1.478 g/mL at 25 °C

Refractive Index (n₂₀/D) 1.448

Flash Point 66 °C

SMILES FC(F)(F)c1cnc(Cl)cn1

InChI Key
AIEGIFIEQXZBCP-

UHFFFAOYSA-N

Predicted Spectroscopic Data
While specific experimental spectra are not widely published, the following tables outline the

predicted spectroscopic characteristics based on the molecule's structure. These predictions

serve as a guide for characterization.

Table 2.2.1: Predicted ¹H NMR (CDCl₃, 400 MHz)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 8.7 Singlet 1H Pyrazine C3-H

| ~ 8.9 | Singlet | 1H | Pyrazine C6-H |

Rationale: The two protons on the electron-deficient pyrazine ring are expected to be

significantly deshielded, appearing at a high chemical shift. The strong electron-withdrawing

effects of the adjacent -Cl and -CF₃ groups would shift them further downfield.
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Table 2.2.2: Predicted ¹³C NMR (CDCl₃, 101 MHz)

Chemical Shift (δ, ppm) Assignment

~ 155 C2 (C-Cl)

~ 148 C3 (C-H)

~ 145 (quartet, J ≈ 35 Hz) C5 (C-CF₃)

~ 142 C6 (C-H)

| ~ 120 (quartet, J ≈ 275 Hz) | CF₃ |

Rationale: Carbons attached to electronegative atoms (N, Cl) will appear downfield. The carbon

attached to the -CF₃ group will show a characteristic quartet due to coupling with the three

fluorine atoms, and the CF₃ carbon itself will exhibit a large quartet.

Table 2.2.3: Predicted ¹⁹F NMR (CDCl₃, 376 MHz)

Chemical Shift (δ, ppm) Multiplicity Assignment

| ~ -68 | Singlet | -CF₃ |

Rationale: The trifluoromethyl group on an aromatic ring typically appears in this region of the

¹⁹F NMR spectrum.

Table 2.2.4: Predicted Infrared (IR) Spectroscopy

Wavenumber (cm⁻¹) Vibration Type

3100 - 3000 C-H stretch (aromatic)

1600 - 1450 C=C and C=N stretch (aromatic ring)

1350 - 1100 C-F stretch (strong)

| 850 - 750 | C-Cl stretch |
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Synthesis and Experimental Protocols
While a definitive, published protocol for the synthesis of 2-Chloro-5-
(trifluoromethyl)pyrazine is not readily available, a plausible synthetic route can be

conceptualized based on established heterocyclic chemistry. A potential pathway involves the

chlorination of a pyrazine precursor.

2-Amino-5-(trifluoromethyl)pyrazine

Sandmeyer Reaction

NaNO₂, HCl, CuCl

2-Chloro-5-(trifluoromethyl)pyrazine

Click to download full resolution via product page

Caption: Plausible synthetic workflow for 2-Chloro-5-(trifluoromethyl)pyrazine.

Example Experimental Protocol: Suzuki Coupling
2-Chloro-5-(trifluoromethyl)pyrazine is a valuable substrate for cross-coupling reactions,

which are fundamental in drug development for constructing complex molecules. The following

protocol details its use in a Suzuki coupling reaction.[4]

Reaction: Coupling of 2-Chloro-5-(trifluoromethyl)pyrazine with 3-[(tert-

butoxycarbonylamino)methyl]phenylboronic acid.

Methodology:

To a reaction vessel containing DMF (5 mL) at 25°C, add 3-[(tert-

butoxycarbonylamino)methyl]phenylboronic acid (500 mg, 1.99 mmol), 2-chloro-5-
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(trifluoromethyl)pyrazine (363 mg, 1.99 mmol), and potassium carbonate (275 mg, 1.99

mmol).[4]

Purge the resulting solution with nitrogen gas and evacuate the vessel three times to ensure

an inert atmosphere.[4]

Add tetrakis(triphenylphosphine)palladium(0) (115 mg, 0.10 mmol) to the solution.[4]

Seal the reaction vessel and heat the mixture to 120°C for 14 hours.[4]

After the reaction period, cool the mixture to 25°C and unseal the vessel.

Pour the reaction mixture into water. Extract the aqueous phase three times with ethyl

acetate.

Combine the organic layers, wash with brine, and dry over magnesium sulfate.

Filter the solution and concentrate the filtrate in vacuo to yield the crude product, [3-(5-

trifluoromethyl-pyrazin-2-yl)-benzyl]-carbamic acid tert-butyl ester.[4]

This protocol illustrates the utility of the C-Cl bond on the pyrazine ring for palladium-catalyzed

C-C bond formation, a cornerstone of modern synthetic chemistry.

Application in Drug Development: Dihydroceramide
Desaturase-1 (DES1) Inhibition
A primary application of 2-Chloro-5-(trifluoromethyl)pyrazine is as a foundational scaffold for

synthesizing inhibitors of Dihydroceramide Desaturase-1 (DES1).[2] DES1 is a critical enzyme

in the de novo biosynthesis of ceramides, which are bioactive lipids involved in numerous

cellular signaling pathways, including apoptosis, cell proliferation, and stress responses.

The DES1 enzyme catalyzes the final step in ceramide synthesis: the insertion of a C4-C5

trans double bond into dihydroceramide to form ceramide. Inhibiting DES1 disrupts this

pathway, leading to an accumulation of dihydroceramides and a depletion of ceramides. This

shift has significant therapeutic potential, as elevated ceramide levels are implicated in insulin

resistance and lipotoxicity. Therefore, DES1 inhibitors are being investigated for the treatment

of metabolic diseases.
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The following diagram illustrates the ceramide biosynthesis pathway and the point of action for

DES1 inhibitors.

De Novo Ceramide Biosynthesis

Palmitoyl-CoA +
Serine

3-KetosphinganineSPT Dihydrosphingosine
(Sphinganine)

KSR DihydroceramideCerS Ceramide
DES1 Complex

Sphingolipids

DES1 Inhibitor
(Derived from

2-Chloro-5-(trifluoromethyl)pyrazine)

Click to download full resolution via product page

Caption: The de novo ceramide synthesis pathway and the inhibition of DES1.

Conclusion
2-Chloro-5-(trifluoromethyl)pyrazine is a highly functionalized heterocyclic compound with

significant value in synthetic and medicinal chemistry. Its unique electronic properties,

stemming from an electron-deficient pyrazine ring substituted with powerful electron-

withdrawing groups, make it an ideal substrate for nucleophilic substitution and metal-catalyzed

cross-coupling reactions. The demonstrated utility of this molecule as a key intermediate for

synthesizing targeted therapeutic agents, such as DES1 inhibitors for metabolic diseases,

underscores its importance for researchers in drug discovery and development. The data and

protocols provided in this guide offer a foundational resource for the scientific community

engaged in the application of advanced chemical building blocks.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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